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molecular formula C11H13NO2 B019807 Ethyl 2-(benzylideneamino)acetate CAS No. 40682-54-0

Ethyl 2-(benzylideneamino)acetate

Cat. No. B019807
M. Wt: 191.23 g/mol
InChI Key: PRQUMJAKVLLZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666907B2

Procedure details

To a mixture of 10.6 g of ethyl phenylglycinate hydrochloride 2 (49.3 mmol), 100 mL of dichloromethane, 5 ml of benzaldehyde (49.2 mmol) and 30 g of magnesium sulfate (249.2 mmol) were added at room temperature, under a nitrogen atmosphere, 21.25 mL of triethylamine (152.46 mmol). After stirring for 17 h the heterogeneous reaction mixture was filtered through celite and the solid was washed with 100 mL of dichloromethane. The solvents were evaporated under reduced pressure and the viscous oil thus obtained was stirred with 80 mL of diethyl ether and 80 mL of water until dissolution. After decantation, the organic layer was dried over sodium sulphate and the solvent was evaporated under vacuum. The immine ester 3 (12.4 g, 94% yield) was obtained as a yellow pale oil.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:14])[CH2:6][NH:7]C1C=CC=CC=1)[CH3:3].[CH:15](=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.S([O-])([O-])(=O)=O.[Mg+2].C(N(CC)CC)C>O.C(OCC)C.ClCCl>[C:16]1([CH:15]=[N:7][CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:14])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
Cl.C(C)OC(CNC1=CC=CC=C1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
30 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
21.25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 17 h the heterogeneous reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at room temperature, under a nitrogen atmosphere
FILTRATION
Type
FILTRATION
Details
was filtered through celite
WASH
Type
WASH
Details
the solid was washed with 100 mL of dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the viscous oil thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After decantation, the organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 131.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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